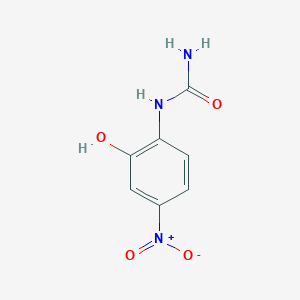

N-(2-Hydroxy-4-nitrophenyl)urea

Description

Properties

CAS No. |

88522-68-3 |

|---|---|

Molecular Formula |

C7H7N3O4 |

Molecular Weight |

197.15 g/mol |

IUPAC Name |

(2-hydroxy-4-nitrophenyl)urea |

InChI |

InChI=1S/C7H7N3O4/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11/h1-3,11H,(H3,8,9,12) |

InChI Key |

IPIWLDOFSWBSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical and Current Approaches for Urea (B33335) Synthesis

The synthesis of ureas has a rich history, marking a pivotal moment in the development of organic chemistry. Modern techniques have built upon these foundational discoveries, offering a diverse toolbox for the creation of simple and complex urea derivatives.

Amination and Rearrangement Reactions

Historically, the synthesis of urea by Friedrich Wöhler in 1828 from the inorganic precursor ammonium (B1175870) cyanate (B1221674) was a landmark achievement that challenged the theory of vitalism. google.comgoogle.com This reaction involves the rearrangement of ammonium cyanate upon heating to form urea. google.com

Modern organic synthesis employs several rearrangement reactions to produce substituted ureas. The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) and a base, leading to the formation of an isocyanate intermediate, which can then be reacted with an amine to yield a urea. google.com Similarly, the Curtius rearrangement utilizes the thermal or photochemical decomposition of an acyl azide (B81097) to generate an isocyanate, which serves as a key intermediate for urea synthesis. google.comnih.gov The Lossen rearrangement of hydroxamic acids also proceeds through an isocyanate intermediate to form ureas. google.com

These rearrangement reactions are powerful tools for accessing a wide variety of substituted ureas from readily available starting materials like carboxylic acids and amides.

Carbonylation Strategies

Carbonylation reactions, which introduce a carbonyl group into a molecule, are another cornerstone of urea synthesis. The use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene, reacting with amines is a traditional and widely used method. chemicalbook.com This reaction proceeds via an isocyanate or carbamoyl (B1232498) chloride intermediate. chemicalbook.com However, due to the high toxicity of phosgene, there has been a significant drive towards developing safer and more environmentally friendly carbonylation methods.

Palladium-catalyzed carbonylation reactions have emerged as a versatile alternative. These methods can utilize carbon monoxide (CO) directly to carbonylate amines and form ureas. researchgate.netresearchgate.net Palladium catalysts, often in conjunction with various ligands, facilitate the coupling of amines with a CO source. researchgate.netresearchgate.net Furthermore, palladium-catalyzed aminocarbonylation of aryl halides provides an efficient route to carboxamides and can be extended to urea derivatives. The choice of ligands and reaction conditions can significantly influence the chemo- and regioselectivity of these transformations, allowing for the synthesis of complex, functionalized ureas. researchgate.netorgsyn.org

Targeted Synthesis of N-(2-Hydroxy-4-nitrophenyl)urea and its Derivatives

The synthesis of the specifically substituted compound this compound and its analogues requires careful consideration of the reactive functional groups present on the aromatic ring. The synthetic strategies often involve the preparation of a key precursor, 2-amino-4-nitrophenol (B125904) or 2-amino-5-nitrophenol (B90527), followed by the introduction of the urea moiety.

Routes Involving Isocyanate Intermediates

A primary and versatile method for the synthesis of N-substituted ureas, including this compound, involves the reaction of an appropriate isocyanate with an amine. In the context of the target molecule, this would typically involve the reaction of 2-amino-4-nitrophenol with an isocyanate or, conversely, the generation of 4-nitro-2-hydroxyphenyl isocyanate and its subsequent reaction with ammonia (B1221849) or an amine.

The generation of the isocyanate can be achieved through several methods, including the reaction of the corresponding amine with phosgene or a phosgene equivalent. chemicalbook.com A patent describes the synthesis of various phenylurea herbicides by reacting substituted phenyl isocyanates with dimethylamine. google.comgoogle.com This general approach can be adapted for the synthesis of this compound.

A common precursor for the synthesis is 2-amino-4-nitrophenol, which can be prepared by the partial reduction of 2,4-dinitrophenol (B41442). patsnap.com Once the precursor is obtained, it can be reacted with a suitable reagent to form the urea. For instance, reaction with potassium isocyanate in an acidic aqueous medium provides a direct route to the corresponding urea. oaepublish.com

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Amino-4-nitrophenol | Potassium Isocyanate | This compound | Aqueous HCl | oaepublish.com |

| 4-Nitro-2-hydroxyphenyl isocyanate | Ammonia | This compound | Anhydrous solvent | chemicalbook.com |

Catalyst-Free and Green Chemistry Synthetic Protocols

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For urea synthesis, this includes the use of water as a solvent and the avoidance of toxic catalysts and reagents.

A notable development is the catalyst-free synthesis of N-substituted ureas in water. This method involves the nucleophilic addition of amines to potassium isocyanate in an aqueous medium, often with the aid of a mineral acid like HCl to activate the isocyanate. oaepublish.comresearchgate.net This approach is attractive due to its simplicity, mild reaction conditions, and the avoidance of organic solvents. oaepublish.com This protocol can be directly applied to the synthesis of this compound using 2-amino-4-nitrophenol as the starting amine.

Green chemistry principles also encourage the use of safer reagents. Alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), have been widely adopted for the synthesis of ureas under milder and safer conditions. chemicalbook.com The synthesis of green urea itself is also being explored, utilizing captured carbon dioxide and green ammonia, which highlights the broader trend towards sustainable chemical production. nih.gov

| Starting Material | Reagent | Solvent | Key Feature | Reference |

| 2-Amino-4-nitrophenol | Potassium Isocyanate | Water | Catalyst-free, Green solvent | oaepublish.comresearchgate.net |

| 2-Amino-4-nitrophenol | N,N'-Carbonyldiimidazole | Organic Solvent | Phosgene-free | chemicalbook.com |

Multi-Step Synthesis for Analogues and Precursors

The synthesis of analogues and precursors of this compound often involves multi-step reaction sequences. A crucial precursor is 2-amino-5-nitrophenol or its isomer, 2-amino-4-nitrophenol.

Another approach to obtain the aminonitrophenol precursor is through the partial reduction of dinitrophenols. For example, 2-amino-4-nitrophenol can be synthesized by the partial reduction of 2,4-dinitrophenol using reagents like sodium sulfide (B99878). patsnap.com

Once the substituted aminophenol precursor is synthesized, it can be further functionalized to create a variety of analogues. For example, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide, a close analogue of the target urea, was achieved by the acetylation of 4-hydroxy-2-nitroaniline with acetic anhydride. This demonstrates a general strategy where the amino group of the precursor is acylated to introduce different functionalities.

Reaction Mechanisms and Kinetic Analysis in Urea Formation

The formation of this compound is a reaction of significant interest in organic synthesis, providing a pathway to a molecule with potential applications in various chemical and biological fields. A thorough understanding of the reaction mechanism and its kinetics is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

The primary route for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with a suitable urea precursor, most commonly an isocyanate or a reagent that generates an isocyanate in situ. The generally accepted mechanism for the formation of ureas from an amine and an isocyanate is a nucleophilic addition reaction. researchgate.net

General Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the amino group of 2-amino-5-nitrophenol on the electrophilic carbonyl carbon of an isocyanate.

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine (2-amino-5-nitrophenol) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate. This results in the formation of a tetrahedral intermediate.

Step 2: Proton Transfer. A proton is then transferred from the nitrogen of the former amine to the nitrogen of the former isocyanate, leading to the formation of the stable urea linkage. This proton transfer is often facilitated by the solvent or other base present in the reaction mixture.

Influence of Substituents on Reactivity:

The presence of the hydroxyl (-OH) and nitro (-NO2) groups on the phenyl ring of the amine (2-amino-5-nitrophenol) has a significant impact on the reaction kinetics.

Hydroxyl Group (-OH): The hydroxyl group is an activating group, meaning it donates electron density to the aromatic ring through resonance. This increases the nucleophilicity of the amino group, making it more reactive towards the isocyanate.

Nitro Group (-NO2): The nitro group is a strong deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This reduces the nucleophilicity of the amino group, thereby decreasing the reaction rate.

Kinetic Analysis:

While specific kinetic data for the formation of this compound is not extensively reported in the literature, the reaction is expected to follow second-order kinetics, being first order with respect to both the amine and the isocyanate.

Rate Law: Rate = k[2-amino-5-nitrophenol][Isocyanate]

The rate constant, k, is influenced by several factors, including the solvent, temperature, and the presence of catalysts. Aromatic amines generally react more slowly than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. poliuretanos.net

To illustrate the expected kinetic behavior, the following table presents representative kinetic data for the reaction of various substituted anilines with a standard isocyanate, such as phenyl isocyanate, in a non-polar aprotic solvent at a constant temperature. This data highlights the influence of substituents on the reaction rate.

Table 1: Representative Second-Order Rate Constants for the Reaction of Substituted Anilines with Phenyl Isocyanate

| Aniline (B41778) Derivative | Substituent | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate |

| Aniline | -H | 1.00 | 1.00 |

| p-Toluidine | -CH₃ (EDG) | 2.50 | 2.50 |

| p-Anisidine | -OCH₃ (EDG) | 4.20 | 4.20 |

| p-Chloroaniline | -Cl (EWG) | 0.35 | 0.35 |

| p-Nitroaniline | -NO₂ (EWG) | 0.05 | 0.05 |

| 2-Amino-5-nitrophenol * | -OH, -NO₂ | ~0.10 - 0.20 | ~0.10 - 0.20 |

*Estimated range based on the combined electronic effects of the hydroxyl and nitro groups. EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

The estimated rate for 2-amino-5-nitrophenol is expected to be significantly lower than that of aniline due to the powerful electron-withdrawing nature of the nitro group. While the ortho-hydroxyl group does provide some activation, its effect is likely overshadowed.

Catalysis:

The reaction can be catalyzed by both acids and bases. Tertiary amines are commonly used as catalysts. researchgate.netcdnsciencepub.com The catalytic mechanism typically involves the formation of a complex between the catalyst and the isocyanate, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine.

Alternative Synthetic Routes and Mechanisms:

While the reaction with an isocyanate is the most direct method, this compound can also be synthesized by reacting 2-amino-5-nitrophenol with urea. This reaction typically requires higher temperatures and may proceed through the in-situ formation of isocyanic acid (HNCO) from the thermal decomposition of urea. researchgate.net

Mechanism with Urea:

Urea Decomposition: Urea, when heated, can decompose to form isocyanic acid and ammonia. researchgate.net

Nucleophilic Addition: The amino group of 2-amino-5-nitrophenol then attacks the isocyanic acid in a similar nucleophilic addition mechanism as described for isocyanates.

The kinetics of this reaction are more complex and are dependent on the rate of urea decomposition.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups and bonding arrangements within a molecule. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are key techniques for this purpose, with Surface-Enhanced Raman Scattering (SERS) offering enhanced sensitivity for trace analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key expected vibrational modes include:

N-H Stretching: The urea (B33335) and amine groups will show stretching vibrations in the region of 3200-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.

C=O Stretching (Amide I): A strong absorption band, characteristic of the urea carbonyl group, is anticipated around 1600-1680 cm⁻¹. acs.org

N-H Bending (Amide II): This vibration, coupled with C-N stretching, typically appears in the 1550-1620 cm⁻¹ range.

NO₂ Stretching: The nitro group will exhibit two distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds of the urea and the phenylamine linkage are expected in the 1200-1400 cm⁻¹ region.

O-H Stretching: The phenolic hydroxyl group will display a broad stretching band, typically in the 3200-3600 cm⁻¹ region, which may overlap with the N-H stretching bands.

Aromatic C-H and C=C Stretching: The phenyl ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range.

A study on semicarbazides and thiosemicarbazides, which share the urea functional group, reported -NH stretching at 3350–3200 cm⁻¹, C=O stretching at 1600–1680 cm⁻¹, and C-N stretching at 1453 cm⁻¹. acs.orgcas.cz

Table 1: Expected FT-IR Vibrational Frequencies for N-(2-Hydroxy-4-nitrophenyl)urea

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea, Amine) | Stretching | 3200-3500 |

| C=O (Urea) | Stretching (Amide I) | 1600-1680 |

| N-H (Urea) | Bending (Amide II) | 1550-1620 |

| NO₂ | Asymmetric Stretching | 1500-1560 |

| NO₂ | Symmetric Stretching | 1300-1370 |

| C-N | Stretching | 1200-1400 |

| O-H (Phenol) | Stretching | 3200-3600 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules governing the vibrational transitions. For this compound, the Raman spectrum would be expected to highlight the vibrations of the less polar functional groups and the aromatic ring.

Key expected Raman bands include:

Aromatic Ring Vibrations: The phenyl ring should exhibit strong bands, including the ring breathing mode, which is often a prominent feature.

NO₂ Symmetric Stretching: This vibration is typically strong in the Raman spectrum and is expected around 1300-1370 cm⁻¹.

C=O Stretching: The carbonyl stretch of the urea moiety may also be observed, though its intensity can vary.

Surface-Enhanced Raman Scattering (SERS) Studies

SERS is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically gold or silver. researchgate.netresearchgate.net While specific SERS studies on this compound are not detailed in the provided search results, research on related compounds offers insights into its potential SERS activity.

For SERS analysis of this compound, enhancement of the aromatic ring vibrations and the nitro group stretching modes would be anticipated. The orientation of the molecule on the SERS substrate would influence which vibrational modes are most strongly enhanced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound would provide valuable information about the number and types of protons present in the molecule, as well as their connectivity. The expected chemical shifts (δ) are influenced by the electronic effects of the substituent groups.

Key expected proton signals include:

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (typically δ 6.0-9.0 ppm). Their specific chemical shifts and coupling patterns (multiplicity) will depend on their position relative to the hydroxyl, nitro, and urea substituents. The electron-withdrawing nitro group will deshield the adjacent protons, shifting them downfield. The hydroxyl and amino groups, being electron-donating, will have a shielding effect.

Urea Protons (N-H): The protons of the urea moiety will appear as broad signals due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Hydroxyl Proton (O-H): The phenolic hydroxyl proton will also give rise to a broad signal, the chemical shift of which is highly dependent on hydrogen bonding and the solvent used.

While a specific ¹H NMR spectrum for this compound is not provided in the search results, data for related compounds like N-(2-hydroxy-5-nitrophenyl)formamide can offer a basis for prediction. researchgate.net

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.0 - 9.0 | Doublet, Doublet of doublets, etc. |

| Urea N-H | Variable (broad) | Singlet (broad) |

| Phenolic O-H | Variable (broad) | Singlet (broad) |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Key expected carbon signals include:

Carbonyl Carbon (C=O): The urea carbonyl carbon is expected to resonate at a downfield chemical shift, typically in the range of δ 150-170 ppm. For urea itself, the carbonyl carbon signal appears around 160-165 ppm. hmdb.caresearchgate.net

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the attached substituents. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the hydroxyl group (C-OH) will be significantly shifted.

C-N Carbon: The carbon atom of the phenyl ring attached to the urea nitrogen will also have a characteristic chemical shift in the aromatic region.

Data from related compounds like 1,3-Bis(4-nitrophenyl)urea can provide reference points for the expected chemical shifts of the aromatic carbons in a nitrophenylurea system. sigmaaldrich.comsigmaaldrich.com

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 150 - 170 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-N | 130 - 140 |

| Other Aromatic C-H | 100 - 130 |

Advanced NMR Techniques for Structural Confirmation

While a complete, publicly available advanced NMR spectral dataset for this compound is not readily found, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be inferred from detailed analyses of closely related structures. For instance, the analysis of related nitrophenylurea derivatives provides a strong indication of the electronic environment of the protons and carbons in the target molecule.

In a related compound, hexakis(1-oxyphenyl-3-(4-nitrophenyl)urea)cyclotriphosphazene, the protons of the NH groups in the urea linkage exhibit signals at approximately 8.59 and 8.45 ppm. The aromatic protons are observed in the range of 6.70–7.33 ppm. For the ¹³C NMR spectrum of a similar structure, the carbonyl carbon of the urea is typically found around 152.24 ppm. The aromatic carbons show a range of signals depending on their substitution.

Based on the structure of this compound, the following theoretical NMR data can be anticipated:

¹H NMR:

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region (6.5-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The ortho and meta couplings would result in a complex splitting pattern.

Urea Protons (-NH-CO-NH-): The protons on the urea moiety would likely appear as broad singlets in the range of 8.0-10.0 ppm, with their exact chemical shift influenced by solvent and concentration.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton would also likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and temperature, typically appearing between 5.0 and 12.0 ppm.

¹³C NMR:

Carbonyl Carbon (-C=O): The urea carbonyl carbon is expected to resonate in the range of 150-160 ppm.

Aromatic Carbons: The carbons of the phenyl ring would appear between 110 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) and the carbon with the nitro group (C-NO₂) would be the most downfield in this region due to the strong deshielding effects of these substituents.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic transitions within the molecule and its potential for luminescence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the nitro and urea functional groups. The presence of the hydroxyl and nitro groups on the phenyl ring significantly influences the absorption maxima (λmax).

In a general context, compounds containing a nitrophenyl group exhibit strong absorption in the UV region. For example, 4-nitrophenol (B140041) in an aqueous solution shows a prominent absorption peak around 317-320 nm. The addition of a urea group and a hydroxyl group at the ortho position is expected to modulate the electronic transitions. The hydroxyl group, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands.

The expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show absorption maxima in the following regions:

| Transition | Expected λmax (nm) | Chromophore |

| π → π | 220-250 | Phenyl ring |

| π → π | 300-350 | Nitrophenyl system |

| n → π* | >350 | Nitro group |

This table is based on typical values for similar chromophores and is for illustrative purposes.

Fluorescence Spectroscopy

The fluorescence properties of this compound are not extensively documented in publicly available literature. However, the presence of the nitro group (a well-known fluorescence quencher) suggests that the compound may exhibit weak fluorescence or be non-fluorescent. The nitro group often provides a non-radiative pathway for the de-excitation of the excited state, thus diminishing or completely quenching fluorescence emission.

Any potential fluorescence would likely be characterized by a Stokes shift, where the emission wavelength is longer than the excitation wavelength. To determine the fluorescence characteristics accurately, experimental measurements of the excitation and emission spectra would be necessary.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, while elemental analysis provides the percentage composition of elements in the pure substance.

A publicly available GC-MS spectrum for this compound (CAS No. 6284-53-3) provides valuable structural information. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum would offer further confirmation of the structure, showing losses of functional groups such as the nitro group (NO₂) and parts of the urea moiety.

Calculated Molecular Data:

| Property | Value |

| Molecular Formula | C₇H₇N₃O₄ |

| Molecular Weight | 197.15 g/mol |

Elemental Analysis:

The theoretical elemental composition of this compound can be calculated from its molecular formula. Experimental values from elemental analysis of a pure sample should closely match these calculated percentages.

| Element | Theoretical % |

| Carbon (C) | 42.65 |

| Hydrogen (H) | 3.58 |

| Nitrogen (N) | 21.31 |

| Oxygen (O) | 32.46 |

Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution. This powerful analytical method has been employed to elucidate the detailed structural features of N-(2-Hydroxy-4-nitrophenyl)urea.

Crystallographic analysis of this compound has provided precise measurements of its unit cell, the fundamental repeating unit of the crystal lattice. The compound crystallizes in the monoclinic system. The specific dimensions of the unit cell and the angles between its axes have been accurately determined.

The spatial arrangement of molecules within the unit cell is described by the space group, which defines the symmetry elements present in the crystal. For this compound, the determined space group provides a complete description of the symmetry operations that relate the molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.098(2) |

| c (Å) | 15.678(6) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (ų) | 762.1(5) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The stability of the crystal structure of this compound is a direct consequence of a complex network of intermolecular interactions. These non-covalent forces dictate how the individual molecules pack together in the solid state.

Hydrogen bonds are the most significant intermolecular interactions governing the crystal packing of this compound. The molecule contains multiple hydrogen bond donors (the N-H groups of the urea (B33335) moiety and the O-H group of the phenol) and acceptors (the carbonyl oxygen of the urea, the oxygen atoms of the nitro group, and the nitrogen atom of the nitro group).

A prominent feature is the formation of a robust one-dimensional chain motif through N–H···O hydrogen bonds between the urea groups of adjacent molecules. In this arrangement, one of the N-H groups of the urea acts as a donor to the carbonyl oxygen of a neighboring molecule. Furthermore, the phenolic O-H group and the other N-H group of the urea are involved in hydrogen bonding with the oxygen atoms of the nitro group of an adjacent molecule, creating a more complex, three-dimensional network. These interactions are crucial in stabilizing the crystal lattice.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O(carbonyl) | 0.86 | 2.12 | 2.978 | 175 |

| O-H···O(nitro) | 0.82 | 2.05 | 2.865 | 170 |

| N-H···O(nitro) | 0.86 | 2.25 | 3.098 | 168 |

Crystal Engineering Principles

The solid-state structure of this compound serves as an excellent case study for the principles of crystal engineering. This field of materials science focuses on the design and synthesis of crystalline materials with desired properties by controlling the intermolecular interactions.

The observed supramolecular assembly in the crystal of this compound is a result of the interplay between various directional and non-directional interactions. The hierarchy of these interactions, with strong hydrogen bonds dictating the primary structural motifs and weaker π-π stacking interactions refining the packing, is a key concept in crystal engineering. The predictability of the hydrogen-bonding patterns of the urea and nitro-phenol functionalities allows for a rational design approach to new materials. By understanding the robust synthons, or reliable intermolecular connection patterns, formed by this molecule, it is possible to design co-crystals and other multi-component crystalline materials with tailored architectures and properties. The knowledge gleaned from the detailed crystallographic analysis of this compound thus provides a foundational blueprint for the rational design of functional organic solid-state materials.

Crystallographic and Solid-State Structural Analysis of this compound

The solid-state architecture of urea derivatives is a subject of significant interest in the field of crystal engineering, owing to the directional and predictable nature of the hydrogen bonds formed by the urea functionality. The specific arrangement of molecules in the crystalline lattice dictates the material's macroscopic properties. In the case of this compound, the interplay of the urea group with the hydroxyl and nitro substituents on the phenyl ring presents a compelling case for the study of supramolecular assembly.

Directed Assembly of Urea α-Networks

The crystal structures of many N,N'-disubstituted ureas are characterized by the formation of a robust, one-dimensional hydrogen-bonded chain known as the α-network or urea tape. This motif is a cornerstone of supramolecular chemistry, arising from the self-assembly of urea molecules through N-H···O=C hydrogen bonds. In this arrangement, each urea molecule acts as both a hydrogen bond donor, through its two N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen.

For N-aryl-N'-nitrophenyl ureas, the formation of the α-network is a common, though not guaranteed, outcome. The electronic nature of the substituents on the aryl rings can significantly influence the hydrogen bonding patterns. In many instances, the urea fragments organize into the well-known α-networks, where the molecules are linked by N-H···O=C hydrogen bonds, with the oxygen atoms often acting as bifurcated acceptors. This creates a planar, tape-like structure that propagates through the crystal lattice.

Supramolecular Synthons

The concept of supramolecular synthons is crucial for understanding and predicting the crystal structures of organic molecules. These are structural units within a crystal that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of this compound, several competing hydrogen bond synthons are possible.

A detailed study of a series of N-X-phenyl-N′-p-nitrophenyl urea compounds revealed a competition between different hydrogen bonding patterns, leading to two distinct families of crystal structures. The first family exhibits the classic urea tape structure , which is sustained by the robust N-H···O hydrogen bonds of the α-network.

However, a second family of structures, termed non-urea tape structures , emerges when other potential hydrogen bond acceptors on the molecule successfully compete with the urea carbonyl group. In these cases, the urea N-H donors form hydrogen bonds with alternative acceptor sites, such as the oxygen atoms of the nitro group or even solvent molecules if present. In such arrangements, the urea carbonyl group may not participate in strong hydrogen bonding, instead accepting weaker intra- and intermolecular C-H···O interactions.

The prevalence of one synthon over another is a delicate balance of interaction energies. While the N-H···O=C urea tape synthon is generally favored due to its strength, the presence of strongly electron-withdrawing groups, like the nitro group, can enhance the acceptor strength of its oxygen atoms. This can lead to the formation of a competing urea···nitro synthon, which can dominate the crystal packing. The intramolecular hydrogen bond between the ortho-hydroxyl group and the adjacent urea N-H group in this compound would also introduce a significant energetic factor, further influencing the preferred supramolecular assembly.

The conformation of the molecule also plays a critical role. In the urea tape motif, the phenyl rings are typically twisted out of the plane of the urea group. Conversely, in the non-urea tape structures, the molecules often adopt a more planar conformation.

Polymorphism and Cocrystal Formation

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For N-(2-Hydroxy-4-nitrophenyl)urea and its derivatives, DFT calculations have been employed to understand its geometry, vibrational frequencies, and electronic characteristics.

Theoretical geometry optimization of related benzamide (B126) derivatives has been performed using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. researchgate.net These calculations determine the most stable three-dimensional arrangement of atoms in the molecule. The optimized structures, including bond lengths and angles, have shown good agreement with experimental data where available. researchgate.net

Vibrational analysis, often conducted alongside geometry optimization, calculates the theoretical vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. researchgate.net For instance, in aromatic compounds, the C-H stretching vibrations are typically observed in the range of 3000-3120 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration in similar molecules has been reported in the range of 1638-1653 cm⁻¹, while the C-O stretching vibration is found between 1220 and 1249 cm⁻¹. researchgate.net The scissoring, wagging, and rocking vibrations of the nitro (NO₂) group are also identifiable through these computational methods. researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Benzamide Derivative.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1653 | Not specified in provided text |

| C-O Stretch | 1249 | 1236 |

| NO₂ Scissoring | 864 | Not specified in provided text |

| NO₂ Wagging | Not specified in provided text | 749 |

| NO₂ Rocking | Not specified in provided text | 523 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. pearson.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For some molecules, the lowest-energy electronic excitation is dominated by the HOMO → LUMO transition. nih.gov

In conjugated systems, substituent groups can significantly influence the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. nih.gov For example, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy. nih.gov This modulation of the frontier orbitals is a key aspect of designing molecules with specific electronic properties. The analysis of HOMO and LUMO distributions can also reveal the sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Parameters.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Not specified in provided text |

| LUMO Energy | Not specified in provided text |

| HOMO-LUMO Gap | Not specified in provided text |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface.

Negative regions, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, positive regions, usually colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net The MEP is related to the electronic density and is useful for understanding hydrogen bonding interactions. researchgate.netmdpi.com For related nitro-containing benzamide compounds, MEP analysis has shown that negative potentials are often localized around the oxygen atoms of the nitro and carbonyl groups, indicating their role as potential sites for electrophilic interaction. researchgate.net

Quantum Chemical Descriptors and Reactivity Analysis

Beyond FMO and MEP analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity.

While specific Fukui function analysis for this compound was not found in the provided search results, this method is a powerful tool in conceptual DFT for identifying the most reactive sites in a molecule. The Fukui function indicates the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.

Other chemical reactivity indices derived from the energies of the frontier orbitals include electronegativity, chemical hardness, and softness. researchgate.net Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. researchgate.net Softness is the reciprocal of hardness. These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. mpg.deq-chem.com This method allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. wisc.edunih.gov

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture and condensed-phase properties of molecular solids. For this compound, understanding these weak interactions is key to rationalizing its crystal packing and physical characteristics.

The Reduced Density Gradient (RDG) is a computational tool used to visualize and characterize non-covalent interactions based on the electron density (ρ) and its gradient (∇ρ). wikipedia.org By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be identified. researchgate.netscielo.org.mx

A typical RDG scatter plot reveals distinct regions corresponding to different interaction types:

Strong Attractive Interactions (Hydrogen Bonds): These appear as spikes in the low-density, low-gradient region with negative values of sign(λ₂)ρ, often colored blue. researchgate.net

Van der Waals Interactions: These are characterized by near-zero values of sign(λ₂)ρ and are represented by green isosurfaces. researchgate.net

Steric Repulsion: These interactions are found at positive values of sign(λ₂)ρ and are typically colored red. researchgate.net

In the context of this compound and related urea (B33335) derivatives, RDG analysis can reveal the presence of intramolecular hydrogen bonds, such as between the urea N-H and the nitro group, and intermolecular hydrogen bonds that dictate crystal packing. researchgate.net The analysis of RDG isosurfaces provides a three-dimensional map of these interactions, showing, for instance, the disk-like shapes characteristic of hydrogen bonds and the broad, delocalized surfaces indicative of van der Waals forces. researchgate.net The method is adept at distinguishing between localized interactions like hydrogen bonds and more delocalized forces such as dispersion. researchgate.net

The interpretation of RDG is based on the principle that the gradient of the electron density approaches zero in regions of significant chemical interaction. chemrxiv.org This allows for a clear visualization of the non-covalent framework that stabilizes the molecular structure.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This partitioning allows for the characterization of chemical bonds and non-covalent interactions through the analysis of topological properties of the electron density at specific points called bond critical points (BCPs).

For this compound, AIM analysis can quantify the strength and nature of its various intramolecular and intermolecular interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are particularly informative. A positive Laplacian value indicates a depletion of electron density, characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces, while a negative Laplacian signifies a concentration of electron density, typical of covalent bonds.

While AIM is excellent for describing localized interactions, the Non-Covalent Interaction (NCI) index, which is based on RDG, is often considered more suitable for visualizing delocalized interactions like van der Waals forces. researchgate.net

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing regions of high electron localization, which are intuitively associated with chemical bonds, lone pairs, and atomic shells. wikipedia.org The ELF is a scalar function that takes values between 0 and 1, where a value of 1 corresponds to perfect electron localization and a value of 0.5 is characteristic of an electron-gas-like state. taylorandfrancis.com

For this compound, ELF analysis can provide a chemically intuitive picture of its electronic structure. wikipedia.org The analysis would reveal basins of attraction corresponding to:

Core electrons around the heavy atoms (carbon, nitrogen, oxygen).

Covalent bonds, appearing as disynaptic basins connecting two atomic cores.

Lone pairs on the oxygen and nitrogen atoms, appearing as monosynaptic basins.

By examining the shape and population of these basins, one can gain insights into the nature of the bonding. For example, the ELF can clearly distinguish between single, double, and triple bonds and can visualize the delocalization of π-electrons in the phenyl ring. researchgate.net The ELF is particularly useful for visualizing the effects of substituents on the electronic structure of the aromatic ring and for identifying the regions most susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational landscape, flexibility, and thermodynamic properties of a molecule like this compound.

For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. In the case of N-aryl-N'-4-nitrophenyl ureas, the conformation is largely determined by the rotational barriers around the C-N bonds of the urea linkage. researchgate.net Theoretical calculations have shown that for related molecules like N,N'-diphenyl urea, a planar, trans-trans conformation is often the most stable. researchgate.net

MD simulations of this compound in different environments, such as in vacuum or in a solvent, can reveal how intermolecular interactions, like those with water or urea molecules in solution, influence its conformational preferences. mdpi.comnih.govnih.gov For instance, simulations of similar compounds have shown that the presence of a solvent can stabilize conformations that are less favorable in the gas phase. mdpi.com The stability of different conformers can be assessed by analyzing their relative energies and the frequency of their occurrence during the simulation. researchgate.net These simulations are crucial for understanding how the molecule might behave in a biological or chemical system, where its conformation can dictate its reactivity and binding affinity. njit.edu

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, a phenomenon that arises from the interaction of the light's electromagnetic field with the molecule's electron cloud.

The key quantities that determine a molecule's NLO response are the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Theoretical calculations, typically using density functional theory (DFT) or ab initio methods, can predict these properties for a given molecule. inoe.ronih.gov

For a molecule to exhibit significant NLO activity, it often possesses a large dipole moment and a molecular structure that facilitates charge transfer. In this compound, the presence of the electron-donating hydroxyl (-OH) and amino (-NH-) groups and the electron-withdrawing nitro (-NO₂) group attached to the aromatic ring creates a "push-pull" system. google.comnih.gov This electronic asymmetry can lead to a large first hyperpolarizability (β).

Computational studies on similar urea derivatives and nitro-substituted aromatic compounds have shown that they can possess significant NLO properties, often benchmarked against the standard NLO material, urea. inoe.roresearchgate.netacrhem.orgajchem-a.com The theoretical prediction of these properties for this compound would involve optimizing its molecular geometry and then calculating α, β, and γ using appropriate quantum chemical methods and basis sets. The results of these calculations can guide the synthesis and experimental characterization of new NLO materials.

Coordination Chemistry of N 2 Hydroxy 4 Nitrophenyl Urea As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-Hydroxy-4-nitrophenyl)urea typically involves the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes are then characterized using a suite of analytical and spectroscopic techniques to determine their stoichiometry, structure, and physicochemical properties. These methods often include elemental analysis, molar conductivity measurements, magnetic susceptibility, and spectroscopic analyses such as FT-IR and UV-Vis.

Complexation with Transition and Main Group Metal Ions

This compound has the potential to form stable complexes with a wide range of metal ions, including those from the transition series and main group elements. Research into related phenylurea compounds has demonstrated successful complexation with transition metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). While specific studies on this compound are limited, the presence of hard (oxygen from hydroxyl and carbonyl) and borderline (nitrogen from urea) donor atoms suggests a strong affinity for a variety of metal centers, leading to the formation of complexes with distinct geometries and electronic properties.

Ligand Behavior and Coordination Modes (e.g., bidentate, tridentate)

The coordination behavior of this compound is dictated by the arrangement of its functional groups, which allows for several possible coordination modes. The molecule can act as a chelating ligand, binding to a metal ion through multiple donor sites simultaneously.

A common coordination mode for similar hydroxy-substituted urea (B33335) ligands is bidentate , where the ligand coordinates to the metal center through the oxygen atom of the phenolic hydroxyl group and the oxygen atom of the urea's carbonyl group. This forms a stable six-membered chelate ring. Deprotonation of the phenolic hydroxyl group upon complexation is a common feature, resulting in a monoanionic ligand.

Alternatively, the ligand could potentially exhibit other coordination behaviors. For instance, involvement of the urea's nitrogen atoms could lead to different chelation patterns or bridging modes, connecting multiple metal centers. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions in the reaction mixture. Studies on analogous systems have shown that the interplay of these factors can lead to a rich and varied coordination chemistry.

Structural Analysis of Metal Complexes

The definitive determination of the structure of metal complexes relies on detailed structural and spectroscopic analysis. These techniques provide direct evidence of the ligand's coordination mode, the geometry around the metal center, and the nature of the metal-ligand bonds.

X-ray Crystallography of Coordinated Structures

Single-crystal X-ray diffraction is the most powerful technique for elucidating the three-dimensional structure of crystalline metal complexes. While crystal structures for complexes specifically containing the this compound ligand are not widely reported in the literature, studies on closely related N-aryl-N'-nitrophenyl ureas have provided valuable insights into the solid-state interactions, particularly hydrogen bonding patterns. researchgate.net For metal complexes, this technique would reveal precise bond lengths and angles, confirm the coordination number and geometry of the metal ion (e.g., octahedral, tetrahedral, square planar), and detail the intramolecular and intermolecular interactions that stabilize the crystal lattice.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods are invaluable for characterizing metal complexes, especially in cases where single crystals suitable for X-ray diffraction cannot be obtained.

Infrared (IR) Spectroscopy: The IR spectrum of the free this compound ligand exhibits characteristic absorption bands for its functional groups. Upon complexation, significant shifts in these bands provide evidence of metal-ligand bond formation.

ν(O-H) band: The broad band corresponding to the phenolic hydroxyl group is expected to disappear or shift significantly upon deprotonation and coordination to the metal ion.

ν(N-H) bands: The stretching vibrations of the urea N-H groups may shift, indicating a change in their electronic environment upon complexation.

ν(C=O) band: A shift in the carbonyl stretching frequency is a key indicator of its involvement in coordination. Typically, coordination through the carbonyl oxygen leads to a decrease in the ν(C=O) frequency due to the weakening of the C=O bond.

New bands: The appearance of new, low-frequency bands can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, providing direct evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of electronic transitions. The spectra of the complexes typically differ from that of the free ligand, with new bands appearing in the visible region that can be attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions.

The table below summarizes typical IR spectral data for urea and its metal complexes, illustrating the expected changes upon coordination.

| Functional Group | Vibration Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Implication of Shift |

| Carbonyl (C=O) | Stretching ν(C=O) | ~1680-1660 | Lower frequency | Coordination via carbonyl oxygen |

| Amine (N-H) | Stretching ν(N-H) | ~3450-3300 | Shift to lower frequency | Change in electronic environment |

| Phenolic (O-H) | Stretching ν(O-H) | ~3300 (broad) | Disappears or shifts | Deprotonation and coordination |

| Metal-Ligand | M-O / M-N | - | ~550-450 | Formation of new coordinate bonds |

Theoretical Studies on Metal-Ligand Binding

Computational methods, such as Density Functional Theory (DFT), serve as a powerful tool to complement experimental findings. researchgate.net Theoretical calculations can be employed to:

Optimize the geometry of the this compound ligand and its metal complexes, predicting bond lengths and angles.

Calculate the binding energies between the ligand and various metal ions, providing insights into the stability of the complexes.

Simulate vibrational spectra, which can aid in the assignment of experimental IR and Raman bands.

Analyze the electronic structure and molecular orbitals (e.g., HOMO and LUMO) to understand the nature of the metal-ligand bonding and charge transfer interactions.

While specific theoretical studies on this compound complexes are not prevalent, computational investigations on similar systems have proven effective in elucidating preferred coordination modes and rationalizing experimental observations. researchgate.net Such studies are crucial for a deeper understanding of the factors governing the formation and properties of these coordination compounds.

Applications in Molecular Recognition and Sensing

Design and Synthesis of Chemosensors for Anions

The synthesis of chemosensors based on the N-(2-Hydroxy-4-nitrophenyl)urea framework is typically straightforward. A common synthetic route involves the reaction of 2-amino-5-nitrophenol (B90527) with an appropriate isocyanate. For related compounds like 1-(4-Hydroxyphenyl)-3-(4-nitrophenyl) urea (B33335), the synthesis is achieved by reacting p-aminophenol with p-nitrophenylisocyanate in a suitable solvent such as dry dichloromethane (B109758) at room temperature. nih.gov This one-step reaction generally results in a high yield of the desired urea-based receptor. nih.govmdpi.com The presence of the nitrophenyl group acts as an effective chromophore, enabling colorimetric detection of anions. mdpi.comnih.gov

Chemosensors derived from nitrophenyl urea are particularly effective for detecting fluoride (B91410) (F⁻) ions. The interaction with fluoride, a highly basic anion, is often strong enough to cause deprotonation of the sensor's N-H and O-H groups. nih.gov This deprotonation event leads to a significant change in the electronic structure of the molecule, resulting in a distinct and observable color change, often from colorless or pale yellow to a more intense yellow or other deep colors. researchgate.net This "naked-eye" detection capability is a key feature of these sensors. researchgate.net The interaction is a two-step process: initial formation of a hydrogen-bond complex, followed by proton transfer to the highly basic fluoride ion. researchgate.net

This compound and similar urea-based receptors are also capable of sensing other basic anions like acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). Unlike the interaction with fluoride, the binding with these anions typically occurs through the formation of strong hydrogen bonds without causing deprotonation. nih.gov This interaction is sufficient to perturb the electronic environment of the chromophoric nitrophenyl group, leading to measurable changes in the UV-visible absorption spectra. nih.govnih.gov For instance, upon addition of acetate or dihydrogen phosphate, new absorption bands may appear or existing ones may shift, signaling the binding event. nih.gov In some systems, these interactions can also induce a visible color change, for example, to a yellowish hue. researchgate.net

Based on a review of the available scientific literature, the application of this compound specifically for the detection of thiocyanate (B1210189) (SCN⁻) ions is not prominently documented. While related thiourea-based receptors incorporating a nitrophenyl group have been developed as thiocyanate-selective electrodes, similar findings for their direct urea-based analogues are not widely reported.

The use of this compound as a chemosensor for sulfide (B99878) (S²⁻) ions is not extensively covered in the reviewed literature. Research on colorimetric sulfide sensors tends to focus on other molecular frameworks, such as those based on azine derivatives or mechanisms involving metallic nanoparticles.

Sensing Mechanisms

The efficacy of this compound as an anion sensor is rooted in its molecular structure, which facilitates specific non-covalent interactions with target anions.

The primary mechanism governing the recognition of anions by this compound is hydrogen bonding. The two N-H groups of the urea moiety are polarized due to the adjacent electron-withdrawing carbonyl group and the nitrophenyl ring. researchgate.net This polarization makes the N-H protons acidic and capable of acting as effective hydrogen-bond donors. nih.gov They can form stable complexes by binding to the lone pair of electrons on anions like acetate and phosphate. nih.gov The geometry of the urea group allows it to chelate anions, forming two parallel hydrogen bonds, which enhances the stability and selectivity of the receptor-anion complex. The strength of this hydrogen bonding interaction dictates the selectivity, with more basic anions forming stronger bonds, leading to a more pronounced optical response. researchgate.net

Internal Charge Transfer (ICT) Processes

Internal Charge Transfer (ICT) is a fundamental photophysical process that governs the optical properties of this compound. The molecule is designed with an electron-donating group (the hydroxyl-substituted phenylurea moiety) and a potent electron-withdrawing group (the nitro group). This "push-pull" electronic structure is characteristic of many chromophores.

Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting nitrobenzene (B124822) moiety. researchgate.net This charge redistribution creates an excited state with a significantly larger dipole moment than the ground state.

The deprotonation of the hydroxyl or urea groups dramatically enhances the electron-donating ability of the phenoxide/ureate moiety. This intensified electron-donating character strengthens the ICT process, resulting in a substantial bathochromic (red) shift in the absorption spectrum. researchgate.net This phenomenon is the primary reason for the observable color change upon anion binding. The efficiency of this ICT process can be influenced by factors such as solvent polarity and the presence of specific analytes that interact with the donor or acceptor groups. In some related molecular systems, processes like excited-state intramolecular proton transfer (ESIPT) can compete with or even suppress ICT, but the prominent colorimetric response of nitrophenyl-based sensors upon deprotonation points to ICT as a dominant mechanism. researchgate.netresearchgate.net

Optical Response Characteristics (Colorimetric and Fluorimetric)

The deprotonation and subsequent enhancement of Internal Charge Transfer in this compound and its derivatives result in distinct optical responses, making them excellent candidates for colorimetric and fluorimetric sensors.

The most notable characteristic is the visual color change upon interaction with specific anions. mdpi.com In a typical scenario, a solution of the receptor is colorless or pale yellow. Upon the addition of a sufficiently basic anion like fluoride or acetate, the solution undergoes a dramatic color change to yellow or yellowish-orange. mdpi.comresearchgate.net This is a direct consequence of the deprotonation of the phenolic hydroxyl or urea N-H group, which leads to an extended π-conjugation and a more efficient ICT. researchgate.net The resulting deprotonated species has a new, low-energy absorption band in the visible region of the spectrum, causing the color change. mdpi.comresearchgate.net

This colorimetric response allows for "naked-eye" detection of target anions, which is highly advantageous for rapid and simple qualitative analysis without the need for sophisticated instrumentation. researchgate.netmdpi.com The selectivity of these sensors can be tuned by modifying the urea substituent, with some derivatives showing high selectivity for anions like fluoride, acetate, and sulfate. mdpi.com

The table below summarizes the typical optical responses observed in nitrophenyl urea/thiourea-based sensors upon anion interaction.

| Sensor Type | Analyte Anion(s) | Solvent System | Observed Color Change | Spectroscopic Shift |

| Nitrophenyl thiourea-PEI | F⁻, AcO⁻, SO₄²⁻ | DMSO/H₂O (9:1) | Colorless to Yellow/Yellowish mdpi.comresearchgate.net | Bathochromic shift in UV-vis spectrum mdpi.comresearchgate.net |

| Nitro-substituted Formazan | F⁻, AcO⁻ | Organo-aqueous | Pale green to Blue | Bathochromic shift of ~168 nm researchgate.net |

| Simple Urea/Thiourea | F⁻, AcO⁻, H₂PO₄⁻ | DMSO | Color change (most marked with F⁻) nih.gov | Changes in UV-vis spectra nih.gov |

This table is illustrative of the general behavior of the nitrophenyl urea/thiourea chromophore system.

Application as Metal Ion Receptors (e.g., Cu(II), Mn(II))

The urea moiety, with its carbonyl oxygen and amide nitrogen atoms, is an effective ligand for coordinating with metal ions. primescholars.comprimescholars.com this compound, possessing additional coordination sites in the form of the phenolic oxygen and the nitro group oxygens, can act as a versatile receptor for various metal ions, including copper(II) and manganese(II).

The mode of coordination is dependent on the metal ion. primescholars.com Typically, metal ions like Cu(II) coordinate to the carbonyl oxygen of the urea group. primescholars.com The presence of the ortho-hydroxyl group provides a second potential coordination site, allowing for the formation of a stable chelate ring with the metal ion. This chelation is further supported by the deprotonation of the phenolic -OH group, leading to the formation of a strong bond between the phenolic oxygen and the metal. nih.gov

The complexation of this compound with metal ions such as Cu(II) and Mn(II) can be detected through various analytical techniques. Spectroscopic methods, particularly UV-visible spectrophotometry, can monitor the changes in the absorption spectrum upon the addition of the metal ion. The formation of the metal complex alters the electronic environment of the chromophore, often resulting in a shift in the absorption bands.

Research on the complexation of urea and its derivatives with these metals has established the formation of stable complexes with defined stoichiometries. primescholars.comresearchgate.net For instance, studies have reported the synthesis and characterization of complexes like [CuCl₂·2Urea·4H₂O] and [MnCl₂·3Urea·3H₂O]. primescholars.com The magnetic properties of these complexes are also indicative of their structure; Cu(II) complexes typically exhibit magnetic moments consistent with one unpaired electron in an octahedral or distorted octahedral geometry. primescholars.comnih.gov

The table below details characterized urea-metal complexes, demonstrating the binding capabilities of the urea functional group.

| Metal Ion | Example Complex Formula | Geometry (inferred) | Reference |

| Copper(II) | CuCl₂·2Urea·4H₂O | Distorted Octahedral | primescholars.comprimescholars.com |

| Manganese(II) | MnCl₂·3Urea·3H₂O | Octahedral | primescholars.com |

| Cobalt(II) | Co(NO₃)₂·6Urea | Octahedral | primescholars.com |

These interactions form the basis for developing selective colorimetric or electrochemical sensors for heavy metal ions in various samples. nih.gov

Mechanistic Insights into Molecular Interactions Non Clinical Focus

Molecular Docking Studies for Molecular Target Binding

Molecular docking simulations are instrumental in elucidating the binding behavior of N-(2-Hydroxy-4-nitrophenyl)urea and its analogues with protein targets. These computational studies provide a static model of the ligand-protein complex, highlighting the specific interactions that stabilize the bound state. For urea-based derivatives, particularly in the context of chemokine receptor antagonism, docking studies have identified an intracellular allosteric binding site as the primary location of interaction researchgate.netchemrxiv.org.

Studies on the analogue SB 225002, a potent CXCR2 antagonist, show that it binds within a transmembrane allosteric pocket of the receptor researchgate.netacs.org. This binding mode is distinct from that of the endogenous chemokine ligands, which interact with the extracellular domains of the receptor. The antagonist stabilizes an inactive conformation of the receptor, thereby preventing the downstream signaling cascades typically initiated by natural ligand binding researchgate.netnih.gov. The binding is characterized by a network of specific molecular interactions, which are detailed in the following section.

The binding affinity of this compound derivatives to their molecular targets is governed by a combination of hydrogen bonds and hydrophobic interactions. The urea (B33335) moiety is a critical pharmacophore, acting as both a hydrogen bond donor and acceptor. Docking simulations of related antagonists within the CXCR2 binding pocket reveal key interactions that anchor the molecule.

Hydrogen Bonding: The N-H groups of the urea core are crucial hydrogen bond donors. In the case of CXCR2 antagonists, these groups often interact with the side chains of specific amino acid residues within the binding pocket. For instance, the urea oxygen can form hydrogen bonds with residues like asparagine mdpi.com. The hydroxyl (-OH) group on the nitrophenyl ring can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex.

Hydrophobic Interactions: The aryl rings of the molecule engage in significant hydrophobic and van der Waals interactions with nonpolar residues in the target protein. Docking studies of SB 225002 in CXCR2 have shown that its phenyl rings fit into a hydrophobic pocket, contributing substantially to its binding affinity acs.org. The difluorophenyl groups found in some advanced CXCR2 antagonists are specifically designed to enhance these hydrophobic interactions researchgate.net.

The table below summarizes the key interactions predicted for urea-based antagonists at the CXCR2 intracellular binding site, based on docking studies of analogous compounds.

| Interaction Type | Ligand Moiety | Potential Interacting Residues in CXCR2 |

|---|---|---|

| Hydrogen Bond | Urea N-H | Asparagine, Glutamate |

| Hydrogen Bond | Urea C=O | Leucine, Asparagine mdpi.com |

| Hydrogen Bond | Hydroxyl (-OH) | Tyrosine, Serine |

| Hydrophobic/π-π Stacking | Phenyl Rings | Leucine, Valine, Phenylalanine, Tryptophan |

| π-Cation Interaction | Phenyl Ring | Arginine mdpi.com |

Structure-activity relationship (SAR) studies on N,N'-diarylureas have provided critical insights into how structural modifications influence binding affinity and selectivity for molecular targets like CXCR2 nih.govnih.gov. The development of SB 225002 from an initial screening hit involved chemical optimization based on SAR principles researchgate.net.

The general SAR for this class of compounds can be summarized as follows:

Urea Core: The central urea group is essential for activity. Its replacement with moieties like thiourea or carbamate, or its N-methylation, often leads to a significant decrease in binding potency, highlighting the importance of its specific hydrogen bonding capabilities nih.gov.

Aryl Ring Substituents: The nature and position of substituents on the two aryl rings are determinants of both potency and selectivity. For the N-(2-Hydroxy-4-nitrophenyl) ring, the hydroxyl and nitro groups are key. The hydroxyl group often acts as a hydrogen bond donor, while the electron-withdrawing nitro group influences the electronic properties of the ring and may engage in specific interactions.

Second Aryl Ring: Modifications on the second phenyl ring (the N'-phenyl group) significantly modulate activity. In SB 225002, this is a 2-bromophenyl group. Halogen substitutions can enhance binding through halogen bonding or by modifying the hydrophobic character of the ring, leading to improved fit within the receptor's binding pocket researchgate.netresearchgate.net.

The table below outlines key SAR findings for urea-based CXCR2 antagonists.

| Structural Modification | Effect on Binding/Activity | Rationale |

|---|---|---|

| Replacement of Urea Moiety (e.g., with Thiourea) | Decreased Activity nih.gov | Alters hydrogen bonding geometry and strength. |

| N-Methylation of Urea | Decreased Activity nih.gov | Removes a critical N-H hydrogen bond donor. |

| Substitution on Phenyl Rings (e.g., halogens) | Increased Potency researchgate.net | Enhances hydrophobic interactions and can introduce halogen bonding. |

| Removal of 2-Hydroxy Group | Decreased Potency | Loss of a key hydrogen bonding interaction point. |

| Variation of N'-Aryl Ring | Modulates Selectivity and Potency nih.gov | Affects the overall shape and hydrophobic profile, influencing fit in the binding pocket. |

Hydrogen Bond Donor Catalysis by Urea Scaffolds

The urea scaffold is a well-established hydrogen-bond donor in organocatalysis. This catalytic activity stems from the ability of the two N-H protons to form simultaneous hydrogen bonds with a substrate, thereby activating it towards a nucleophilic attack. This "dual hydrogen-bond donor" mechanism is a fundamental chemical property of the urea functional group present in this compound.

The urea moiety can form a parallel double hydrogen bond with the oxygen atoms of functionalities like nitro or carbonyl groups on a substrate. This interaction polarizes the substrate, making it more electrophilic and susceptible to reaction. Quantum-chemical calculations have demonstrated that this noncovalent interaction significantly reduces the activation barrier of various chemical transformations. The strength of this interaction, and thus the catalytic activity, can be enhanced by attaching electron-withdrawing groups to the urea's aryl substituents, which increases the acidity of the N-H protons.

Molecular Mechanisms of Biological Interactions

This compound derivatives, exemplified by SB 225002, function as non-peptide antagonists of the CXCR2 receptor researchgate.netresearchgate.net. The mechanism of antagonism is non-competitive and allosteric researchgate.net. Instead of competing with endogenous chemokines like Interleukin-8 (IL-8) at the extracellular binding site, these small molecules pass through the cell membrane and bind to an intracellular allosteric site within the receptor's transmembrane domain chemrxiv.org.

This binding event locks the receptor in an inactive conformation. By stabilizing this state, the antagonist prevents the conformational changes that are necessary for the receptor to couple with intracellular G-proteins upon agonist binding acs.org. Consequently, the downstream signaling cascade, which includes G-protein dissociation, calcium mobilization, and activation of MAPK and PI3K pathways, is blocked nih.govacs.org. This allosteric inhibition effectively prevents the receptor from transducing the chemotactic signal, even in the presence of its natural ligands. SB 225002 demonstrates high selectivity, inhibiting IL-8 binding to CXCR2 with an IC50 of 22 nM while showing over 150-fold selectivity against the related CXCR1 receptor researchgate.netresearchgate.netmedchemexpress.com.

The biological activity of this compound analogues extends to the indirect modulation of enzyme activity. Research has demonstrated a novel role for CXCR2 in regulating the activity of gamma-secretase, a multi-subunit protease complex implicated in cellular signaling and disease nih.govdntb.gov.ua.

Interactions with Biological Macromolecules (e.g., proteins, in vitro mechanistic studies)

Extensive searches of scientific literature and chemical databases did not yield any specific studies detailing the in vitro mechanistic interactions of this compound with biological macromolecules such as proteins or nucleic acids. While research exists on the interactions of structurally related compounds—including urea, nitrophenyl derivatives, and other substituted phenylureas—with various biological targets, no data is currently available for the specific compound this compound.

Therefore, it is not possible to provide detailed research findings, data tables on binding affinities, or specific mechanistic insights into how this particular molecule may interact with proteins or other macromolecules in a non-clinical, in vitro setting. The scientific community has not yet published research that falls within the scope of this specific inquiry.

To facilitate future research and clarity in scientific communication, a table of compounds mentioned in the broader search context is provided below. It is crucial to note that the interaction data for these compounds are not applicable to this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For N-(2-Hydroxy-4-nitrophenyl)urea and related compounds, research is moving beyond traditional methods towards more sustainable and versatile approaches.

A significant area of interest is the development of one-pot syntheses and the use of greener solvents. For instance, methods for the synthesis of monosubstituted ureas have been developed that utilize reagents like 4-nitrophenyl-N-benzylcarbamate, which can be employed in both organic and aqueous solvents, offering a more versatile and potentially more environmentally friendly option. bioorganic-chemistry.com The sequential addition of amines to reagents like bis(o-nitrophenyl) carbonate represents another strategy for the directional synthesis of ureas. nih.gov

Furthermore, the exploration of catalyst-free methods, such as those employing hypervalent iodine reagents like PhI(OAc)₂, is gaining traction for the synthesis of unsymmetrical urea (B33335) derivatives. mdpi.com These approaches often circumvent the need for high temperatures and inert atmospheres, contributing to more sustainable synthetic practices. mdpi.com

Future research will likely focus on:

Developing catalytic systems that are highly efficient and recyclable.

Exploring flow chemistry for continuous and scalable production.

Utilizing bio-catalysis and enzymatic processes for enhanced selectivity and milder reaction conditions.

Advanced Spectroscopic and Imaging Techniques for Enhanced Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. Advanced spectroscopic and imaging techniques are pivotal in providing detailed molecular-level insights.

High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are fundamental tools for elucidating the three-dimensional structure and intermolecular interactions of urea derivatives. researchgate.net For example, studies on N-aryl-N′-4-nitrophenyl ureas have utilized these techniques to understand hydrogen bond competition and molecular conformation. researchgate.net